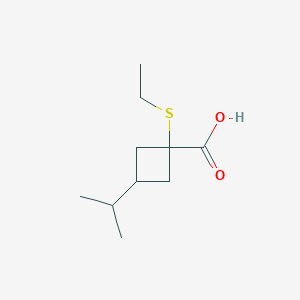
4-(3-Phenylphenyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Phenylphenyl)benzaldehyde is an aromatic aldehyde with a complex structure consisting of three benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Phenylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves the oxidation of corresponding alcohols or hydrocarbons. For example, the oxidation of 4-(3-Phenylphenyl)benzyl alcohol using oxidizing agents like potassium permanganate or chromium trioxide can yield the desired aldehyde. These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Phenylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-(3-Phenylphenyl)benzoic acid.
Reduction: 4-(3-Phenylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(3-Phenylphenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals, fragrances, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Phenylphenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparación Con Compuestos Similares
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.
4-Phenylbenzaldehyde: Similar structure but with only two benzene rings.
Biphenylcarboxaldehyde: Another related compound with two benzene rings and an aldehyde group.
Uniqueness: 4-(3-Phenylphenyl)benzaldehyde is unique due to its three benzene rings, which confer distinct chemical properties and reactivity compared to simpler aromatic aldehydes. This complexity allows for a broader range of applications and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C19H14O |
|---|---|
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
4-(3-phenylphenyl)benzaldehyde |
InChI |
InChI=1S/C19H14O/c20-14-15-9-11-17(12-10-15)19-8-4-7-18(13-19)16-5-2-1-3-6-16/h1-14H |
Clave InChI |
HTTSTVINKZZNMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Isobutyl-1h,1'h-[3,4'-bipyrazol]-5-amine](/img/structure/B13636391.png)
![4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylicacid](/img/structure/B13636392.png)





![[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formicacid](/img/structure/B13636424.png)
